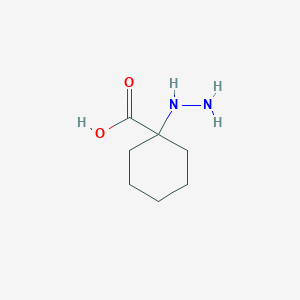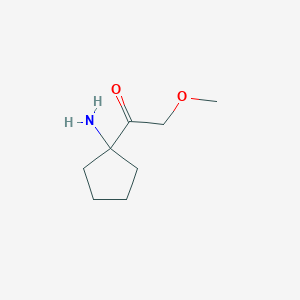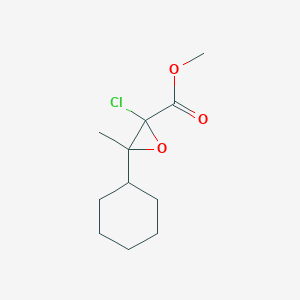
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: is an organic compound with the molecular formula C₁₁H₁₇ClO₃ and a molecular weight of 232.70 g/mol . This compound is characterized by the presence of a cyclohexyl group, a chloro substituent, and an oxirane ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the following steps:
Epoxidation: The starting material, 2-chloro-3-cyclohexyl-3-methylprop-2-enoic acid, undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Esterification: The resulting epoxide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The chloro group in Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield diols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
科学研究应用
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and advanced materials with unique properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
作用机制
The mechanism of action of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.
相似化合物的比较
Methyl 2-chloro-3-phenyl-3-methyloxirane-2-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclohexyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments.
属性
分子式 |
C11H17ClO3 |
|---|---|
分子量 |
232.70 g/mol |
IUPAC 名称 |
methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
InChI 键 |
FPONEIZKTLIZLG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)(C(=O)OC)Cl)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


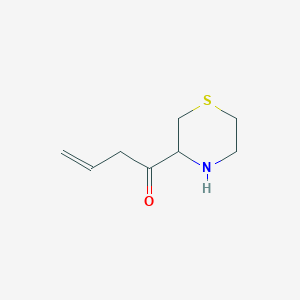
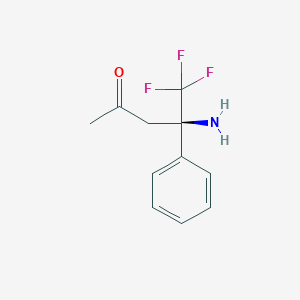

![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
![4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13164252.png)


![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)

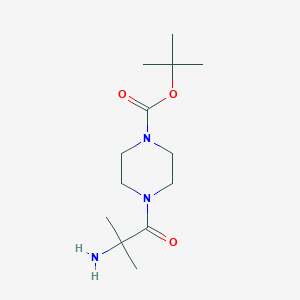
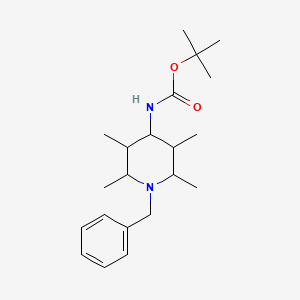
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid](/img/structure/B13164294.png)
